Pseudoionone

Description

This compound is a natural product found in Polygala senega, Tordylium apulum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

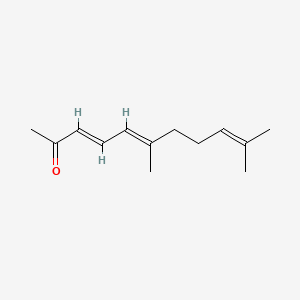

(3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3/b10-6+,12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJIQCXXJGRKRJ-KOOBJXAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=CC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=O)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891713 | |

| Record name | 3E,5E-Pseudoionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pale yellow liquid; Warm floral aroma | |

| Record name | Pseudoionone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pseudoionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | Pseudoionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.894-0.903 | |

| Record name | Pseudoionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3548-78-5, 141-10-6 | |

| Record name | (E,E)-Pseudoionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3548-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudoionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoionone, (3E,5E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003548785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,9-Undecatrien-2-one, 6,10-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3E,5E-Pseudoionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10-dimethylundeca-3,5,9-trien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOIONONE, (3E,5E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K5D761AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pseudoionone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Pseudoionone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Pseudoionone from Citral and Acetone: An In-depth Technical Guide

Introduction

Pseudoionone (B86502) is a key intermediate in the chemical industry, primarily serving as a precursor for the synthesis of α- and β-ionones. These ionones are crucial components in the flavor and fragrance industries, valued for their characteristic violet scent, and are also vital starting materials for the industrial production of Vitamin A.[1][2] The most prevalent method for synthesizing this compound is through the base-catalyzed aldol (B89426) condensation of citral (B94496) with acetone (B3395972).[3][4][5] This guide provides a detailed technical overview of this synthesis, covering the reaction mechanism, experimental protocols, and a comparative analysis of various catalytic systems.

Reaction Mechanism: Base-Catalyzed Aldol Condensation

The synthesis of this compound from citral and acetone proceeds via a base-catalyzed aldol condensation reaction. The overall process consists of two main stages: the initial aldol addition followed by a dehydration step to yield the final α,β-unsaturated ketone product.[3]

The mechanism can be summarized as follows:

-

Enolate Formation: A base abstracts an α-proton from an acetone molecule, forming a resonance-stabilized enolate ion. This is the rate-determining step.[6]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the citral molecule.

-

Aldol Adduct Formation: A proton transfer from the solvent (e.g., water or alcohol) to the resulting alkoxide intermediate forms the β-hydroxy ketone, also known as the aldol adduct.

-

Dehydration: The aldol adduct is then dehydrated (loses a water molecule) under the basic conditions to form the more stable, conjugated system of this compound.

The reaction yields a mixture of isomers, primarily the (3E,5E)- and (3E,5Z)-pseudoionone, depending on the isomeric composition of the starting citral.[3]

References

"chemical properties of pseudoionone isomers"

An In-depth Technical Guide to the Chemical Properties of Pseudoionone (B86502) Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (6,10-dimethyl-3,5,9-undecatrien-2-one) is an acyclic C13 ketone that serves as a critical intermediate in the chemical synthesis of ionones, which are highly valued in the fragrance and flavor industries for their characteristic violet and woody scents.[1][2] Furthermore, the cyclized products of this compound, particularly β-ionone, are essential precursors for the industrial synthesis of Vitamin A and other carotenoids.[1] this compound is typically produced via the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) using a base catalyst.[3] This reaction primarily yields a mixture of geometric isomers, whose chemical and physical properties, reactivity, and subsequent reaction pathways are of significant interest to synthetic chemists and product development professionals. This guide provides a detailed overview of the chemical properties of this compound isomers, experimental protocols for their synthesis and analysis, and their primary chemical transformations.

Molecular Structure and Isomerism

This compound is a terpenoid ketone with the chemical formula C₁₃H₂₀O.[4] The structure contains three double bonds, two of which can exhibit E/Z (cis/trans) isomerism. The industrial synthesis from citral (a mixture of geranial and neral) and acetone leads predominantly to two geometric isomers that differ in the stereochemistry of the double bond at the C5 position.[3]

The principal isomers found in commercial this compound are:

-

(3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one: Also known as trans,trans-pseudoionone or (E,E)-pseudoionone. This isomer is often the major component in the reaction mixture.[5]

-

(3E,5Z)-6,10-dimethylundeca-3,5,9-trien-2-one: Also known as trans,cis-pseudoionone or (E,Z)-pseudoionone.[3]

The IUPAC name for the primary (E,E) isomer is (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one.[4]

Physicochemical Properties

The physical and chemical properties of this compound are typically reported for the technical-grade mixture of isomers (CAS No. 141-10-6). Specific data for the individual, isolated isomers are not widely available in the literature.

Table 1: Physicochemical Properties of this compound (Mixture of Isomers)

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₀O | [4] |

| Molecular Weight | 192.30 g/mol | [4] |

| Appearance | Pale-yellow to yellow oily liquid | [5][6] |

| Odor | Sweet, waxy, citrus, floral, balsamic | [6] |

| Boiling Point | 265.4 °C (at 760 mmHg) | [7] |

| 114-116 °C (at 2 mmHg) | [6] | |

| 119-121 °C (at 0.4 kPa / 3 mmHg) | [3] | |

| Melting Point | < 25 °C | [4][6] |

| -75 °C | [7] | |

| Density | 0.894 - 0.903 g/mL at 25 °C | [4][5] |

| 0.90 g/mL at 20 °C | [6] | |

| Refractive Index (n²⁰/D) | 1.529 - 1.535 | [4][5] |

| Flash Point | 84 °C (183 °F) - closed cup | [5][6] |

| Water Solubility | 97 mg/L at 25 °C | [6][7] |

| Solubility | Soluble in alcohol and ether | [4][6] |

| logP (Octanol/Water) | 3.69 - 4.0 | [6][7] |

Table 2: Calculated Physicochemical Properties of (E,Z)-Pseudoionone

Note: The following data are derived from computational models (Joback and Crippen methods) and may differ from experimental values.

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | 558.47 | K | [8] |

| Enthalpy of Vaporization (ΔvapH°) | 50.89 | kJ/mol | [8] |

| logP (Octanol/Water) | 3.904 | [8] | |

| Log10 of Water Solubility (log10WS) | -4.01 | [8] |

Chemical Reactivity and Pathways

The most significant chemical reaction of this compound is its acid-catalyzed cyclization to form a mixture of ionone (B8125255) isomers (α-, β-, and γ-ionone). This transformation is the second step in the industrial synthesis of ionones from citral.[3]

The reaction proceeds via the formation of a cyclic carbocation intermediate.[9][10] The distribution of the final ionone isomers is highly dependent on the reaction conditions, including the type and concentration of the acid catalyst, temperature, and reaction time.[3]

-

Strong Acids (e.g., concentrated H₂SO₄): Favor the formation of the thermodynamically more stable β-ionone.[3]

-

Weaker Acids (e.g., H₃PO₄, dilute H₂SO₄): Tend to yield higher proportions of α-ionone.[3]

It has been observed that α-ionone can subsequently isomerize to β-ionone under acidic conditions, especially at elevated temperatures.[9]

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. pseudo-isomethyl ionone, 1117-41-5 [thegoodscentscompany.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. This compound | C13H20O | CID 1757003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 141-10-6 [thegoodscentscompany.com]

- 6. This compound | 141-10-6 [chemicalbook.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. (E),(Z)-pseudoionone - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Natural Occurrence of Pseudoionone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoionone (B86502), a C13-norisoprenoid ketone, is a naturally occurring volatile organic compound found in various plant species. While traditionally known as a key intermediate in the industrial synthesis of ionones for the fragrance industry, its presence in the plant kingdom is of growing interest to researchers exploring plant secondary metabolism and its potential applications. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, its biosynthetic pathway, and detailed methodologies for its extraction and quantification.

Natural Occurrence of this compound

This compound has been identified as a natural volatile constituent in a limited number of plant species. Its presence is often associated with the characteristic aroma of the plant material. The primary plants in which this compound has been reported are:

-

Laurus nobilis (Bay Laurel): this compound has been detected in the essential oil of bay leaves and is particularly noted in the fresh pericarp of the black fruits. While a precise concentration is not widely reported, its contribution to the overall volatile profile is acknowledged.

-

Glycyrrhiza glabra (Licorice): Volatile profiling of licorice roots has revealed a complex mixture of compounds. While not a major component, evidence suggests the presence of this compound as part of the aromatic profile of this medicinally important plant.[1][2]

Further research is required to establish a broader understanding of its distribution across the plant kingdom.

Biosynthesis of this compound in Plants

This compound is classified as an apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids.[3][4] The biosynthesis is primarily catalyzed by a specific class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .

The key steps in the biosynthetic pathway are:

-

Carotenoid Precursor: The pathway begins with a C40 carotenoid precursor. Lycopene (B16060), a red carotenoid found in tomatoes and other red fruits and vegetables, has been identified as a direct precursor for this compound.[5]

-

Enzymatic Cleavage: The enzyme Carotenoid Cleavage Dioxygenase 1 (CCD1) catalyzes the oxidative cleavage of the carotenoid backbone.[5]

-

Formation of this compound: Specifically, CCD1 cleaves the 9,10 and 9',10' double bonds of the lycopene molecule, resulting in the formation of one molecule of this compound (a C13 ketone) and other cleavage products.

This pathway highlights the intricate connection between primary metabolites (carotenoids) and the production of specialized, volatile secondary metabolites that contribute to a plant's interaction with its environment.

Quantitative Data

Quantitative data on the concentration of this compound in plants is scarce in publicly available literature. The focus of many studies on Laurus nobilis and Glycyrrhiza glabra has been on other major volatile or non-volatile constituents. However, to provide context, the following table summarizes the reported concentrations of some major volatile compounds in Laurus nobilis essential oil.

| Plant Species | Plant Part | Compound | Concentration Range (% of total oil) | Reference |

| Laurus nobilis | Leaves | 1,8-Cineole | 31.31 - 58.59 | [6][7] |

| Leaves | α-Terpinyl acetate | 8.51 - 18.0 | [7][8] | |

| Leaves | Sabinene | 4.85 - 12.2 | [7][9] | |

| Leaves | Linalool | 1.08 - 16.4 | [5][7] | |

| Leaves | Methyl eugenol | 4.07 - 14.96 | [7] |

Experimental Protocols

The analysis of this compound in plant tissues typically involves the extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a particularly suitable technique for the analysis of volatile apocarotenoids like this compound due to its sensitivity and minimal sample preparation requirements.

Protocol: Quantification of this compound in Plant Tissue by HS-SPME-GC-MS

This protocol is adapted from established methods for the analysis of volatile apocarotenoids in plants.

4.1.1. Materials and Reagents

-

Fresh or frozen plant tissue (e.g., leaves, pericarp)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Sodium chloride (NaCl), analytical grade

-

Internal standard (e.g., d6-β-ionone or a suitable stable isotope-labeled standard)

-

Methanol (B129727), HPLC grade

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

4.1.2. Sample Preparation

-

Weigh approximately 0.5 - 1.0 g of fresh or frozen plant tissue into a 20 mL headspace vial.

-

Add 1.0 g of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the release of volatiles.

-

Add a known amount of the internal standard solution in methanol to the vial.

-

Immediately seal the vial with the magnetic screw cap.

4.1.3. HS-SPME Extraction

-

Place the sealed vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60-80°C).

-

Allow the sample to equilibrate for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) while maintaining the incubation temperature.

4.1.4. GC-MS Analysis

-

After extraction, immediately desorb the SPME fiber in the heated GC injector (e.g., 250°C) for a set time (e.g., 2-5 minutes) in splitless mode.

-

Use a temperature program for the GC oven to separate the volatile compounds. A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp to 150°C at 5°C/minute

-

Ramp to 250°C at 10°C/minute, hold for 5 minutes

-

-

Set the mass spectrometer to scan a mass range of m/z 40-300 in electron ionization (EI) mode.

-

Identify this compound based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley).

-

Quantify the concentration of this compound by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve prepared with authentic this compound standards.

Conclusion

The natural occurrence of this compound in plants, though not widespread, is a significant aspect of apocarotenoid biochemistry. Its formation via the enzymatic cleavage of carotenoids by CCD1 enzymes underscores a key metabolic pathway for the generation of aroma compounds. While quantitative data remains limited, the analytical methodologies for its detection and quantification are well-established. Further research into the distribution of this compound in the plant kingdom and its physiological roles will provide deeper insights into the complex world of plant secondary metabolism and may unveil new opportunities for its application in various scientific and industrial fields.

References

- 1. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 2. Licorice’s Volatiles Composition - ChemistryViews [chemistryviews.org]

- 3. Apocarotenoids: A New Carotenoid-Derived Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. redalyc.org [redalyc.org]

- 6. Gas chromatography/mass spectrometry analysis of Laurus nobilis essential oil composition of northern Cyprus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Essential Oils of Laurus nobilis L.: From Chemical Analysis to In Silico Investigation of Anti-Inflammatory Activity by Soluble Epoxide Hydrolase (sEH) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. northamericanherbandspice.com [northamericanherbandspice.com]

- 9. researchgate.net [researchgate.net]

Pseudoionone as a Fragrance Ingredient: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoionone (B86502) (CAS No. 141-10-6), a naturally occurring acyclic isoprenoid ketone, is a critical intermediate in the synthesis of ionones, a class of aroma compounds extensively used in the fragrance and flavor industry for their characteristic violet scent. While this compound itself possesses a distinct aroma, its use as a direct fragrance ingredient is prohibited by the International Fragrance Association (IFRA) due to its potential for dermal sensitization. However, it is permitted as an impurity in ionone (B8125255) mixtures up to a concentration of 2%. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, fragrance profile, regulatory status, and toxicological aspects of this compound. Detailed experimental protocols for its synthesis and analysis are also presented, along with diagrams illustrating key chemical and biological pathways.

Chemical and Physical Properties

This compound, systematically named (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one, is a pale yellow oily liquid. It is a terpene ketone and exists as a mixture of geometric isomers.[1][2][3] The key physicochemical properties of this compound are summarized in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₃H₂₀O | [3] |

| Molecular Weight | 192.30 g/mol | [3] |

| CAS Number | 141-10-6 | [3] |

| Appearance | Pale yellow to yellow oily liquid | [2] |

| Boiling Point | 114-116 °C at 2 mmHg | [2] |

| Density | 0.894 - 0.903 g/mL at 25 °C | [2] |

| Refractive Index | 1.529 - 1.535 at 20 °C | [2] |

| Flash Point | 84 °C (183 °F) | [2] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether. | [2] |

Synthesis

The most common industrial synthesis of this compound is through the aldol (B89426) condensation of citral (B94496) with acetone (B3395972).[4][5] This reaction is typically base-catalyzed.

Synthesis Pathway

The reaction proceeds via the formation of an enolate from acetone in the presence of a base, which then acts as a nucleophile, attacking the aldehyde carbon of citral. The resulting aldol adduct readily dehydrates to form the conjugated ketone, this compound.

Caption: Synthesis of this compound via Aldol Condensation.

Experimental Protocol: Base-Catalyzed Aldol Condensation

This protocol is adapted from established laboratory procedures for the synthesis of this compound.

Materials:

-

Citral (purified)

-

Acetone (anhydrous)

-

Sodium ethoxide solution in ethanol (or other suitable base like sodium hydroxide)

-

Diethyl ether

-

10% aqueous sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

Ice-salt bath

-

Mechanical stirrer, dropping funnel, and thermometer

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine purified citral and a molar excess of anhydrous acetone.

-

Cool the mixture to -5°C or below using an ice-salt bath.

-

With vigorous stirring, slowly add a cold solution of sodium ethoxide in absolute ethanol through the dropping funnel, maintaining the temperature at or below -5°C.

-

After the addition is complete, continue stirring for an additional 5-10 minutes.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with a 10% aqueous sodium hydroxide solution.

-

Separate the aqueous layer and extract it again with diethyl ether.

-

Combine the ether extracts and dry them over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the ether by distillation.

-

The crude this compound can be purified by vacuum distillation.

Yields: Reported yields for this type of reaction are typically in the range of 70-80%.[5]

Fragrance Profile and Use

Odor Description

This compound possesses a medium-strength odor with a complex profile described as sweet, waxy, citrus, floral, balsamic, dry, dusty, and powdery with a spicy nuance.[2]

Odor Threshold

A specific quantitative odor detection threshold for this compound is not well-documented in publicly available literature. Qualitative descriptions indicate a medium odor strength.[2]

Use in Fragrance Industry

This compound's primary role in the fragrance industry is not as a fragrance ingredient itself, but as a key intermediate in the production of ionones.[4] The cyclization of this compound in the presence of an acid catalyst yields a mixture of α-, β-, and γ-ionone, which are highly valued for their violet and woody scents.

Regulation and Safety

IFRA Standards

The International Fragrance Association (IFRA) prohibits the use of this compound as a fragrance ingredient.[2][3] However, it is permitted as an impurity in ionones at a maximum level of 2%.[2]

Dermal Sensitization

The primary reason for the restriction of this compound is its potential to cause dermal sensitization, leading to allergic contact dermatitis.[2]

Mechanism of Dermal Sensitization: this compound is considered a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.

Caption: Mechanism of Dermal Sensitization by a Hapten.

The process occurs in two phases:

-

Induction Phase: Upon initial skin contact, this compound penetrates the epidermis and covalently binds to skin proteins, forming a hapten-protein complex. This complex is recognized as foreign by Langerhans cells (antigen-presenting cells), which then migrate to the lymph nodes to activate naive T-cells, leading to the generation of memory T-cells.

-

Elicitation Phase: Upon subsequent exposure to this compound, the memory T-cells are rapidly activated, leading to the release of pro-inflammatory cytokines and the clinical manifestation of allergic contact dermatitis.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. As a ketone, this compound likely interacts with a specific subset of ORs. The binding of an odorant to its receptor initiates a G-protein-coupled signaling cascade.

Caption: Generalized Olfactory Signaling Pathway for a Ketone.

The binding of this compound to its specific OR(s) is thought to trigger a conformational change in the receptor, activating an associated G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Na⁺ and Ca²⁺ ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.

Analytical Methods

Gas chromatography (GC) is the primary analytical technique for the separation and quantification of this compound, often in combination with mass spectrometry (MS) for definitive identification.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of this compound in a fragrance mixture.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

Sample Preparation:

-

Dilute the sample containing this compound in a suitable solvent (e.g., ethanol, hexane) to an appropriate concentration.

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and remove interfering matrix components.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp at 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Data Analysis:

-

Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley).

-

Quantification is typically performed using an internal standard method.

Stability in Formulations

The stability of fragrance ingredients like this compound in cosmetic formulations is crucial for product quality and safety. Stability can be affected by factors such as pH, light, temperature, and interactions with other ingredients and the packaging.[1]

Factors Affecting Stability:

-

Oxidation: Exposure to air can lead to the oxidation of this compound, potentially altering its odor profile and causing discoloration.[1]

-

Light: UV radiation can degrade this compound, leading to changes in color and scent.[1]

-

Temperature: High temperatures can accelerate degradation reactions.[1]

-

pH: The pH of the formulation can influence the chemical stability of this compound.

Due to its potential for degradation, it is recommended to conduct stability testing on any formulation containing this compound (or ionones with this compound as an impurity). This typically involves storing the product under various conditions (e.g., elevated temperature, UV light exposure) and monitoring for changes in appearance, color, odor, and chemical composition over time.[6]

Conclusion

This compound is a significant chemical in the fragrance industry, primarily serving as a precursor to the commercially important ionones. Its own fragrance profile is complex, but its use as a fragrance ingredient is restricted due to its skin-sensitizing properties. A thorough understanding of its synthesis, chemical properties, and toxicological profile is essential for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development, particularly when dealing with ionone-containing formulations where this compound may be present as an impurity. Further research to quantify its odor threshold and to fully characterize its stability in various cosmetic bases would be beneficial for the industry.

References

- 1. littlebigperfume.com [littlebigperfume.com]

- 2. This compound, 141-10-6 [thegoodscentscompany.com]

- 3. This compound | C13H20O | CID 1757003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. makingcosmetics.com [makingcosmetics.com]

The Chemistry and Synthesis of Pseudoionone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoionone (B86502), a key intermediate in the synthesis of ionones and subsequently Vitamin A, is a topic of significant interest in both academic and industrial research. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, detailed synthesis protocols, and its primary applications. The information is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound.

Core Data and Physicochemical Properties

This compound is an unsaturated ketone with the chemical formula C13H20O.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| CAS Number | 141-10-6 | [2][3][4][5][6] |

| Molecular Weight | 192.30 g/mol | [1][2][3][5] |

| Molecular Formula | C13H20O | [1][2][3] |

| IUPAC Name | (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one | [1] |

| Density | 0.90 g/mL at 20 °C | [3][5] |

| Boiling Point | 114-116 °C at 2 mmHg | [3][5] |

| Flash Point | 83.89 °C | [4] |

| Appearance | Liquid | [7] |

Synthesis of this compound via Aldol (B89426) Condensation

The primary industrial and laboratory synthesis of this compound is achieved through the aldol condensation of citral (B94496) with acetone (B3395972).[2][3] This reaction is typically base-catalyzed.

Experimental Protocol: Base-Catalyzed Aldol Condensation

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Citral

-

Acetone (dried over anhydrous potassium carbonate)

-

10% aqueous sodium hydroxide (B78521) solution

-

Ether

-

Anhydrous sodium sulfate

-

10% aqueous sodium bisulfite solution (for purification)

Equipment:

-

Round-bottomed flask with a mechanical stirrer, dropping funnel, and thermometer

-

Separatory funnel

-

Steam distillation apparatus

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 203 g (1.33 moles) of pure citral and 800 g (13.8 moles) of dried acetone.

-

Cooling: Cool the mixture to -5°C or below using an appropriate cooling bath.

-

Condensation: While maintaining the low temperature and stirring vigorously, slowly add a 10% aqueous sodium hydroxide solution. The addition should be dropwise to control the exothermic reaction.

-

Reaction Quenching and Extraction: After the addition of the sodium hydroxide solution is complete, continue stirring for no more than 5 minutes. Pour the reaction mixture into a large separatory funnel.

-

Layer Separation: Allow the layers to separate. Draw off the lower aqueous layer.

-

Extraction: Extract the aqueous layer with 150 mL of ether. Combine the ether extracts with the original organic layer.

-

Drying: Dry the combined ether extracts over anhydrous sodium sulfate.

-

Purification (optional but recommended): The crude product can be purified via a sodium bisulfite adduct.

-

Shake the ether solution with a 10% aqueous sodium bisulfite solution.

-

Decompose the resulting adduct by adding a 10% aqueous sodium hydroxide solution.

-

Separate the layers and extract the aqueous layer with ether.

-

Dry the combined ether layers over anhydrous sodium sulfate.

-

-

Distillation: After removing the ether, the crude this compound is purified by vacuum distillation. The fraction boiling at 123–124°C/2.5 mm Hg is collected. The expected yield is approximately 70%.[1]

Logical Workflow: Synthesis and Subsequent Cyclization

This compound is rarely the final product of interest. Its primary utility is as a precursor to the ionones (α- and β-ionone), which are valuable in the fragrance industry and as starting materials for the synthesis of Vitamin A. The following diagram illustrates this common synthetic workflow.

Caption: Synthetic pathway from citral and acetone to this compound and its subsequent cyclization to α- and β-ionone.

Biological Activity and Signaling Pathways

While this compound is a crucial intermediate in the synthesis of biologically active molecules like Vitamin A, there is limited direct research on its own biological activities and signaling pathways. Its primary role in a biological context is as a precursor.

The cyclized products, α- and β-ionone, have been investigated for various biological effects. For instance, β-ionone has been studied for its potential as an anticancer agent.[8] Research in this area focuses on the ability of β-ionone and its derivatives to inhibit the mevalonate (B85504) pathway, which is critical for the biosynthesis of compounds that promote cell proliferation.[8] β-ionone also acts as an insect attractant or repellant in various plant species.[9]

Further research is required to determine if this compound itself possesses any significant, direct biological activity or if it interacts with specific signaling pathways within biological systems. Currently, its importance in drug development and biological research is overwhelmingly centered on its role as a synthetic intermediate.

Conclusion

This compound is a well-characterized chemical intermediate with established and reliable synthesis protocols. Its primary value lies in its efficient conversion to ionones, which are foundational molecules for the fragrance and pharmaceutical industries. While the direct biological effects of this compound are not extensively studied, its role as a precursor to vital compounds like Vitamin A underscores its significance in chemical and biological sciences. This guide provides the essential technical information required for researchers and professionals working with this versatile compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. CN103524317A - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. This compound | C13H20O | CID 1757003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of beta-ionone-derived alcohols for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering [mdpi.com]

"physical properties of pseudoionone liquid"

An In-depth Technical Guide to the Physical Properties of Pseudoionone (B86502) Liquid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical properties of this compound liquid, a key intermediate in the synthesis of ionones. This document collates critical data, outlines detailed experimental protocols for property determination, and presents logical workflows for analysis. The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound (CAS No: 141-10-6), systematically named (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one, is a terpene ketone.[1] It typically presents as a pale yellow to dark yellow, clear oily liquid.[2][3] The compound is recognized by its characteristic warm, floral, and balsamic aroma.[1][3]

Quantitative Physical Data Summary

The physical properties of this compound are crucial for its handling, purification, and application in synthesis. The following table summarizes the key quantitative data available in the literature.

| Property | Value | Conditions |

| Molecular Formula | C₁₃H₂₀O | |

| Molecular Weight | 192.30 g/mol | |

| Appearance | Pale yellow oily liquid | Ambient |

| Melting Point | < 25 °C[1][3][4] / -75 °C[5] / -94.8 °C[6] | |

| Boiling Point | 265.4 °C[5] | Atmospheric Pressure |

| 143.00 to 145.00 °C[2][7] | @ 12.00 mm Hg | |

| 124-126 °C[7] | @ 4 mm Hg | |

| 114.00 to 116.00 °C[2][3][4][7] | @ 2.00 mm Hg | |

| Density / Specific Gravity | 0.90 g/mL[3][4] | @ 20 °C |

| 0.8984 g/cm³[7] | @ 20 °C | |

| 0.89400 to 0.90300[2] | @ 25.00 °C | |

| Refractive Index (n_D) | 1.53[3][4] | @ 20 °C |

| 1.53346[2][7] | @ 20 °C | |

| 1.52900 to 1.53500[1][2] | @ 20 °C | |

| Vapor Pressure | 0.001741 hPa (0.0013 mmHg)[5] | @ 20 °C |

| 0.001000 mmHg (estimated)[2] | @ 25.00 °C | |

| Flash Point | 83.89 °C (183.00 °F)[2][8] | Tag Closed Cup |

| 84 °C[3][4] | ||

| Solubility | Water: 97 mg/L[3][5] / 7.854 mg/L (est.)[2] | @ 25 °C |

| Ethanol (B145695): Soluble[1][3] | ||

| Ether: Soluble[3] | ||

| logP (o/w) | 4.0[5] / 3.694 (est.)[2] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to verifying substance identity and purity. The following sections detail standard methodologies for measuring the key properties of liquid compounds like this compound.

Boiling Point Determination (Micro-Scale Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement.[9]

Apparatus:

-

Small test tube (e.g., 150mm diameter) or Durham tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil, or a metal heating block on a hot plate)[9][10]

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Add approximately 0.5 mL of the this compound liquid into the small test tube.[9]

-

Place the capillary tube into the test tube with the open end down.[10]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10]

-

Place the entire assembly into the heating apparatus (e.g., Thiele tube). The thermometer bulb and sample should be positioned near the middle of the heating oil.[10]

-

Heat the apparatus gently and continuously.[10] Observe the capillary tube. Air will initially bubble out as the temperature rises.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached a temperature slightly above its boiling point.[10]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[10] Record this temperature.

-

Record the ambient barometric pressure, as boiling points are pressure-dependent.[10]

Density Measurement

The density of a liquid is its mass per unit volume. A straightforward method involves direct mass and volume measurements.[11][12]

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a more precise volumetric flask/pycnometer

-

Electronic balance (accurate to at least 0.01 g)[13]

Procedure:

-

Place a clean, dry graduated cylinder on the electronic balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder.[12][13]

-

Carefully add a specific volume of this compound liquid to the graduated cylinder (e.g., 10.0 mL). Avoid introducing air bubbles.

-

Read the volume precisely from the bottom of the meniscus.[12]

-

Place the graduated cylinder containing the liquid onto the balance and record the total mass.[12]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder (if not tared).

-

Calculate the density using the formula: Density = Mass / Volume .

-

Perform the measurement in triplicate and average the results to enhance accuracy.

-

Record the temperature at which the measurement was taken, as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly characteristic property.

Apparatus:

-

Abbe Refractometer

-

Dropper or pipette

-

Solvents for cleaning (e.g., acetone (B3395972), ethanol)

-

Soft lens tissue

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry. Clean them using a soft tissue with a suitable solvent like acetone or ethanol and allow them to dry completely.[14]

-

Calibrate the instrument if necessary, often using distilled water, for which the refractive index is well-known at a specific temperature.

-

Using a dropper, place 2-3 drops of the this compound liquid onto the surface of the lower prism.[14]

-

Close the prisms together gently to spread the liquid into a thin, uniform film.

-

Adjust the light source and mirror to provide optimal illumination to the prism assembly.[14]

-

Look through the eyepiece. Rotate the coarse adjustment knob until the field of view shows a distinct boundary between a light and a dark area.[14]

-

If a colored band (chromatic aberration) is visible at the boundary, adjust the compensator dial until the boundary becomes a sharp, achromatic line.[14]

-

Fine-tune the adjustment so that the sharp boundary line aligns exactly with the center of the crosshairs in the eyepiece.[14]

-

Read the refractive index value directly from the instrument's scale.

-

Record the temperature of the measurement, as the refractive index is temperature-dependent. Most refractometers have a built-in thermometer or connections for a circulating water bath to maintain a constant temperature.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical connections between the physical properties of this compound.

Caption: Workflow for Micro-Scale Boiling Point Determination.

References

- 1. This compound | C13H20O | CID 1757003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 141-10-6 [thegoodscentscompany.com]

- 3. This compound | 141-10-6 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. accustandard.com [accustandard.com]

- 7. This compound [drugfuture.com]

- 8. This compound [flavscents.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 14. davjalandhar.com [davjalandhar.com]

The Biological Role of Pseudoionone in Carotenoid Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pseudoionone (B86502), a C13-apocarotenoid, is a volatile organic compound derived from the enzymatic cleavage of carotenoids. While traditionally recognized for its contribution to the flavor and aroma of various fruits and flowers, emerging evidence suggests a more intricate biological role for this compound and related apocarotenoids within the broader context of carotenoid metabolism. This technical guide provides an in-depth exploration of the formation of this compound, its potential regulatory functions, and the experimental methodologies used to investigate its activity. Quantitative data from key studies are summarized, and relevant biological pathways and experimental workflows are visualized to facilitate a comprehensive understanding.

Introduction

Carotenoids are a diverse class of isoprenoid pigments synthesized by plants and some microorganisms. They play crucial roles in photosynthesis, photoprotection, and as precursors to signaling molecules. The turnover and degradation of carotenoids are as biologically significant as their biosynthesis, leading to the formation of a variety of apocarotenoids with diverse functions. This compound is one such apocarotenoid, formed from the oxidative cleavage of acyclic carotenoids like lycopene (B16060). Understanding the biological role of this compound is critical for fields ranging from plant biology and agriculture to the development of novel therapeutic agents that may modulate carotenoid-related pathways.

Biosynthesis of this compound

This compound is not synthesized de novo but is rather a product of carotenoid catabolism. The primary enzymes responsible for its formation are the Carotenoid Cleavage Dioxygenases (CCDs).

The Role of Carotenoid Cleavage Dioxygenase 1 (CCD1)

The key enzyme implicated in this compound formation is Carotenoid Cleavage Dioxygenase 1 (CCD1).[1] This enzyme catalyzes the symmetrical cleavage of various carotenoid substrates at the 9,10 and 9',10' positions.[1] In the case of lycopene, an acyclic carotenoid, cleavage by CCD1 yields this compound.[2]

The general reaction is as follows:

Lycopene + O₂ --(CCD1)--> 2 molecules of this compound + other products

In tomato, two CCD1 genes, LeCCD1A and LeCCD1B, have been identified and shown to be involved in the formation of C13 apocarotenoids.[1]

Biological Role of this compound in Carotenoid Metabolism

While a significant body of research has focused on the sensory properties of this compound, its direct regulatory role in carotenoid metabolism is an area of active investigation. The prevailing hypothesis is that apocarotenoids, including this compound, may function as feedback signals that modulate the carotenoid biosynthetic pathway.

Feedback Regulation Hypothesis

It has been proposed that apocarotenoid metabolites can act as indicators of the carbon flux through the carotenoid pathway, thereby allowing the organism to fine-tune carotenoid production.[3] This feedback regulation could occur at the transcriptional level, influencing the expression of key biosynthetic genes such as Phytoene (B131915) Synthase (PSY), the rate-limiting enzyme in the pathway.[3][4] An accumulation of apocarotenoids like this compound might signal a sufficient carotenoid pool, leading to the downregulation of biosynthetic genes.

Potential Signaling Pathways

While a specific signaling cascade initiated by this compound has not been fully elucidated, it is plausible that it could influence known regulatory pathways of carotenoid biosynthesis, such as those involving phytochrome-interacting factors (PIFs) which are known to directly repress PSY gene expression.[5][6] It is also possible that this compound or its metabolites could interact with other signaling molecules or transcription factors that regulate the expression of carotenoid biosynthesis genes.

Quantitative Data

The following tables summarize key quantitative data related to the production of this compound and the activity of the enzymes involved in its formation.

Table 1: Production of this compound in Engineered Microorganisms

| Organism | Engineering Strategy | This compound Titer (mg/L) | Reference |

| Escherichia coli | Harboring isopentenol (B1216264) utilization pathway (IUP) and mevalonate (B85504) (MVA) pathway for lycopene production, and expressing Morus notabilis CCD1 (MnCCD1) | 20.61 | [2] |

Table 2: Impact of CCD1 Expression on Apocarotenoid Levels in Planta

| Plant | Genetic Modification | Apocarotenoid Measured | Change in Apocarotenoid Level | Reference |

| Tomato (Lycopersicon esculentum) | Antisense downregulation of LeCCD1A and LeCCD1B | Geranylacetone (a C13 acyclic product from a lycopene precursor) | ≥60% decrease | [1] |

Table 3: Kinetic Parameters of a Carotenoid Cleavage Dioxygenase

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (mM⁻¹·s⁻¹) | Reference |

| Olea europaea CCD1 (OeCCD1) | β-apo-8′-carotenal | 0.82 | 2.30 | 3.35 | 4.09 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological role of this compound in carotenoid metabolism.

In Vitro Assay of Carotenoid Cleavage Dioxygenase (CCD1) Activity

This protocol is adapted from methodologies described for the in vitro characterization of CCD enzymes.[8][9]

Objective: To determine the enzymatic activity of CCD1 with a carotenoid substrate (e.g., lycopene) and to quantify the production of this compound.

Materials:

-

Expression vector containing the CCD1 gene (e.g., pGEX)

-

E. coli expression strain (e.g., BL21(DE3))

-

Luria-Bertani (LB) medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF)

-

GST-affinity chromatography column and reagents

-

Storage buffer (e.g., 100 mM sodium phosphate, pH 7.0, 10% glycerol)

-

Carotenoid substrate (e.g., lycopene) dissolved in an appropriate solvent (e.g., acetone)

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0, with detergents like SDS and taurocholate to aid substrate solubility)

-

Organic solvent for extraction (e.g., hexane (B92381) or a mixture of hexane and diethyl ether)

-

GC-MS or HPLC system for product analysis

Procedure:

-

Recombinant Protein Expression and Purification:

-

Transform the E. coli expression strain with the CCD1 expression vector.

-

Grow an overnight culture and use it to inoculate a larger volume of LB medium.

-

Induce protein expression with IPTG when the culture reaches an OD₆₀₀ of 0.6-0.8.

-

Harvest the cells by centrifugation and lyse them using sonication or a French press.

-

Clarify the lysate by centrifugation.

-

Purify the CCD1 protein using GST-affinity chromatography.

-

Confirm protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).

-

Perform buffer exchange into a suitable storage buffer and store at -80°C.

-

-

Enzymatic Reaction:

-

Prepare the reaction mixture containing the reaction buffer and the purified CCD1 enzyme.

-

Add the carotenoid substrate (e.g., a few micrograms of lycopene dissolved in acetone).

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a specific time (e.g., 30-60 minutes) in the dark.

-

Stop the reaction by adding an organic solvent for extraction.

-

-

Product Extraction and Analysis:

-

Extract the apocarotenoid products by vortexing and centrifuging to separate the phases.

-

Collect the organic phase and dry it under a stream of nitrogen.

-

Resuspend the dried extract in a known volume of a suitable solvent for analysis.

-

Analyze the products by GC-MS for volatile compounds like this compound or by HPLC for non-volatile products.

-

HPLC Analysis of Carotenoids and Apocarotenoids

This protocol is a generalized procedure based on common methods for carotenoid analysis by HPLC-DAD.[10][11][12]

Objective: To separate and quantify carotenoids and their cleavage products from biological samples.

Materials:

-

Biological sample (e.g., plant tissue, bacterial cell pellet)

-

Extraction solvent (e.g., a mixture of hexane, acetone, and ethanol)

-

Saponification solution (e.g., 10% methanolic KOH)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

HPLC system with a Diode Array Detector (DAD)

-

C30 reverse-phase column

-

Mobile phase solvents (e.g., methanol, methyl-tert-butyl ether (MTBE), water)

-

Carotenoid and apocarotenoid standards

Procedure:

-

Sample Extraction:

-

Homogenize the sample in the extraction solvent.

-

Centrifuge and collect the supernatant. Repeat the extraction until the pellet is colorless.

-

Pool the supernatants and wash with a saturated NaCl solution to remove water-soluble impurities.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure or a stream of nitrogen.

-

-

Saponification (Optional, to remove chlorophylls (B1240455) and lipids):

-

Redissolve the dried extract in a minimal amount of solvent.

-

Add the saponification solution and incubate in the dark at room temperature.

-

Add water and extract the carotenoids with an organic solvent (e.g., hexane:diethyl ether).

-

Wash the organic phase with water until neutral.

-

Dry the organic phase and evaporate the solvent.

-

-

HPLC Analysis:

-

Redissolve the final extract in the mobile phase.

-

Inject the sample onto the C30 column.

-

Elute the compounds using a gradient of mobile phase solvents (e.g., a gradient of methanol/water and MTBE).

-

Detect the compounds using the DAD at specific wavelengths (e.g., 450 nm for many carotenoids).

-

Identify and quantify the compounds by comparing their retention times and spectral data with those of authentic standards.

-

Quantitative Real-Time PCR (qRT-PCR) for Carotenoid Biosynthesis Genes

This protocol provides a general framework for analyzing the expression of genes involved in carotenoid biosynthesis in response to this compound treatment.[13][14]

Objective: To quantify the relative expression levels of target genes (e.g., PSY, PDS, ZDS, LCYB) in response to an experimental condition (e.g., treatment with this compound).

Materials:

-

Plant or cell culture samples (treated with this compound and control)

-

Liquid nitrogen

-

RNA extraction kit or TRIzol reagent

-

DNase I

-

Reverse transcription kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

qRT-PCR instrument

-

Gene-specific primers for target and reference genes

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Harvest samples and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or TRIzol, following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Design and validate primers for the target genes and at least one stable reference gene.

-

Prepare the qRT-PCR reaction mix containing the master mix, primers, and cDNA template.

-

Perform the qRT-PCR using a standard thermal cycling protocol (denaturation, annealing, extension).

-

Include no-template controls and no-reverse-transcription controls.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated samples to the control samples.

-

Visualizations

Signaling Pathways and Logical Relationships

Experimental Workflows

Conclusion

This compound, a cleavage product of carotenoid metabolism, is more than just a flavor compound. While its role as a feedback regulator of carotenoid biosynthesis is still being fully elucidated, the available evidence points towards a complex interplay between carotenoid synthesis and degradation. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the precise molecular mechanisms by which this compound and other apocarotenoids exert their biological functions. A deeper understanding of these processes holds significant potential for the metabolic engineering of crops with enhanced nutritional value and for the development of novel therapeutic strategies targeting carotenoid-related pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]

- 5. Direct regulation of phytoene synthase gene expression and carotenoid biosynthesis by phytochrome-interacting factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct regulation of phytoene synthase gene expression and carotenoid biosynthesis by phytochrome-interacting factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. In vitro measurement of beta-carotene cleavage activity: methodological considerations and the effect of other carotenoids on beta-carotene cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 13. The Expression Profile of Genes Related to Carotenoid Biosynthesis in Pepper Under Abiotic Stress Reveals a Positive Correlation with Plant Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Pseudoionone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoionone (B86502), a key intermediate in the synthesis of ionones and subsequently Vitamin A, holds a significant place in the history of organic chemistry and industrial fragrance production. This technical guide provides a comprehensive overview of the discovery and historical development of this compound synthesis. It delves into the seminal Tiemann-Krüger reaction, the Barbier-Bouveault synthesis of the precursor citral (B94496), and the evolution of catalytic systems. Detailed experimental protocols for key reactions are provided, alongside a comparative analysis of various catalytic methods. The guide also presents logical workflows for both laboratory-scale synthesis and industrial production, visualized through Graphviz diagrams, to offer a complete technical understanding of this important chemical transformation.

Introduction

The quest for synthetic fragrances and vital vitamins in the late 19th and early 20th centuries spurred significant advancements in organic synthesis. Among the pivotal molecules of this era is this compound (6,10-dimethyl-3,5,9-undecatrien-2-one), an acyclic isoprenoid ketone. Its discovery and the development of its synthesis are intrinsically linked to the elucidation of the structure of ionones, prized for their violet-like aroma, and the subsequent industrial-scale production of Vitamin A. This guide traces the historical milestones and technical intricacies of this compound synthesis, from its initial discovery to modern industrial processes.

The Dawn of Ionone (B8125255) Chemistry and the Discovery of this compound

The story of this compound begins with the study of ionones. In 1893, Ferdinand Tiemann and Paul Krüger were investigating the structure of irone, the fragrant component of iris oil. They proposed that ionone, a substance with a characteristic violet scent, could be synthesized. Their pivotal discovery was the base-catalyzed condensation of citral, an aldehyde found in lemongrass oil, with acetone (B3395972). This reaction, however, did not directly yield the cyclic ionone but rather an acyclic intermediate which they named "this compound."[1][2] This intermediate could then be cyclized under acidic conditions to form a mixture of α- and β-ionone.[1] This two-step process, known as the Tiemann-Krüger synthesis, remains a cornerstone of ionone and this compound production today.[1]

Synthesis of the Precursor: The Barbier-Bouveault Synthesis of Citral

The availability of citral was a prerequisite for the Tiemann-Krüger synthesis. While initially sourced from natural oils like lemongrass, a reliable synthetic route was crucial for consistent industrial production. The Barbier-Bouveault synthesis, developed in the late 19th century, provided a method for the preparation of citral from more readily available starting materials.[3] This multi-step synthesis involves the following key transformations:

-

Reformatsky Reaction: The synthesis commences with the reaction of 6-methyl-5-hepten-2-one (B42903) (methyl heptenone) with an α-haloester, typically ethyl bromoacetate (B1195939), in the presence of zinc metal. This Reformatsky reaction forms a β-hydroxy ester.[4][5]

-

Dehydration and Saponification: The resulting β-hydroxy ester is then dehydrated to yield an unsaturated ester, which is subsequently saponified to produce geranic acid.

-

Dry Distillation: Finally, the calcium salt of geranic acid is subjected to dry distillation with calcium formate. This process decarboxylates the geranate (B1243311) and introduces a formyl group, yielding citral.[3]

Signaling Pathway for the Barbier-Bouveault Synthesis of Citral

Caption: Barbier-Bouveault Synthesis of Citral.

The Tiemann-Krüger Synthesis of this compound

The core of this compound synthesis lies in the base-catalyzed aldol (B89426) condensation of citral with acetone. This reaction is highly effective and forms the basis of both laboratory and industrial production methods.

Reaction Mechanism

The Tiemann-Krüger reaction proceeds through a classical aldol condensation mechanism:

-

Enolate Formation: A base, such as hydroxide (B78521) or ethoxide, abstracts an α-proton from acetone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of citral.

-

Aldol Adduct Formation: This attack forms an alkoxide intermediate, which is then protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (the aldol adduct).

-

Dehydration: Under the reaction conditions, the aldol adduct readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, this compound.

Signaling Pathway for the Tiemann-Krüger Reaction

Caption: Tiemann-Krüger Reaction Mechanism.

Experimental Protocols

Barbier-Bouveault Synthesis of Citral (via Reformatsky Reaction)

Materials:

-

6-Methyl-5-hepten-2-one (methyl heptenone)

-

Ethyl bromoacetate

-

Activated zinc dust

-

Iodine (catalytic amount)

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Calcium hydroxide

-

Calcium formate

Procedure:

Step 1: Synthesis of the β-Hydroxy Ester via Reformatsky Reaction [4]

-

A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.

-

Ethyl bromoacetate (2.0 eq) is added to the mixture, followed by a solution of 6-methyl-5-hepten-2-one (1.0 eq) in toluene (10 mL).

-

The resulting mixture is stirred at 90°C for 30 minutes.

-

The reaction is cooled to 0°C, and water is added to quench the reaction.

-

The suspension is filtered, and the filtrate is extracted with MTBE.

-

The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-hydroxy ester.

Step 2: Dehydration, Saponification, and Formation of Calcium Geranate

-

The crude β-hydroxy ester is dehydrated using a suitable dehydrating agent (e.g., p-toluenesulfonic acid) to form the corresponding unsaturated ester.

-

The unsaturated ester is then saponified with an aqueous base (e.g., NaOH or KOH) to yield the sodium or potassium salt of geranic acid.

-

The salt of geranic acid is treated with a solution of calcium chloride to precipitate calcium geranate.

Step 3: Dry Distillation to Citral [3]

-

The dried calcium geranate is intimately mixed with calcium formate.

-

The mixture is subjected to dry distillation under reduced pressure.

-

The distillate, containing citral, is collected and purified by fractional distillation.

Tiemann-Krüger Synthesis of this compound

Materials:

-

Citral

-

Acetone (C.P., dried over anhydrous potassium carbonate)

-

Sodium ethoxide solution in absolute ethanol (B145695) (or other suitable base)

-

Tartaric acid solution

-

Ether

-

Anhydrous sodium sulfate

Procedure (Based on Organic Syntheses, Coll. Vol. 3, p.747 (1955)) [2]

-

In a 2-L round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 203 g (1.33 moles) of pure citral and 800 g (13.8 moles) of dry acetone.

-

Cool the mixture to -5°C or below in an ice-salt bath with vigorous stirring.

-

Add a cold solution of sodium ethoxide (prepared from 9.2 g, 0.4 mole of sodium in 200 mL of absolute ethanol) dropwise at a rate that maintains the temperature at or below -5°C.

-

After the addition is complete, continue stirring for 3-4 minutes.

-

Add a solution of 30 g (0.2 mole) of tartaric acid in 200 mL of water to quench the reaction.

-

Immediately steam-distill the mixture to remove the excess acetone.

-

After cooling, extract the residue with ether.

-

Wash the ether extracts, dry over anhydrous sodium sulfate, and remove the ether by distillation.

-

Distill the residual oil under reduced pressure to obtain this compound. A typical yield is 45-49% based on pure citral.[2]

Comparative Analysis of Catalytic Systems for this compound Synthesis

The choice of catalyst significantly impacts the yield and efficiency of the Tiemann-Krüger reaction. While homogeneous catalysts have been traditionally used, recent research has focused on the development of heterogeneous catalysts to simplify product purification and reduce waste.

| Catalyst System | Reactant Ratio (Citral:Acetone) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Homogeneous Catalysts | |||||

| Sodium Hydroxide (aq) | 1:20 (molar) | 56 | 15 min | High (not specified) | [6] |

| Sodium Hydroxide (aq) | - | 40 | 1.5 h | 63.1 | [6] |

| Sodium Ethoxide | - | -5 | - | 45-49 | [2] |

| Potassium Hydroxide | - | - | - | 60-80 | [7] |

| Barium Hydroxide | - | - | - | 70-80 | [6] |

| Heterogeneous Catalysts | |||||

| Hydrotalcite (Mg:Al 3:1) | 1:10 (molar) | 56 | - | High (not specified) | [6] |

| Calcium Oxide (CaO) | 1:1 (molar) | 125 | 4 h | ~68 (selectivity) | [7] |

| Lanthanum modified CaO | 1:4 (molar) | 130 | - | 90 (selectivity) | [8] |

Industrial Production of this compound

The industrial synthesis of this compound is a continuous process designed for high throughput and efficiency. The process generally follows the principles of the Tiemann-Krüger reaction but is optimized for large-scale production.

Industrial Process Workflow

Caption: Industrial Production of this compound.